

## The Role of GS967 in Arrhythmia: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**GS967**, also known as GS-458967, is a potent and selective inhibitor of the late cardiac sodium current (late INa). This persistent component of the sodium current is enhanced in various pathological conditions, including heart failure and long QT syndrome type 3, contributing to cardiac arrhythmias. This technical guide provides an in-depth overview of the mechanism of action, electrophysiological effects, and anti-arrhythmic potential of **GS967**, supported by quantitative data and detailed experimental methodologies.

#### **Core Mechanism of Action**

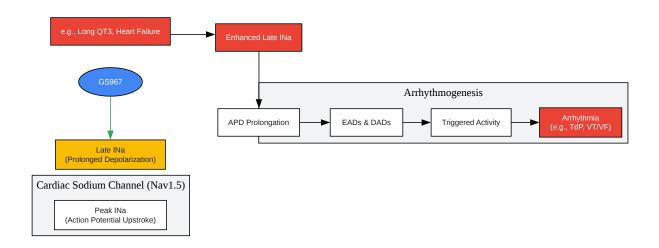
**GS967**'s primary anti-arrhythmic activity stems from its selective inhibition of the late INa. Unlike the transient peak sodium current (peak INa) responsible for the rapid upstroke of the cardiac action potential, the late INa represents a sustained influx of sodium ions during the plateau phase. An enhanced late INa leads to intracellular sodium and subsequent calcium overload, prolonging the action potential duration (APD) and increasing the propensity for arrhythmogenic afterdepolarizations.

**GS967** exhibits a significantly higher potency for the late INa compared to the peak INa[1][2][3]. While its primary target is the late INa, **GS967** also demonstrates a use-dependent block of the peak INa. This is achieved by modulating the sodium channel's gating properties, specifically by slowing the recovery from both fast and slow inactivation and enhancing slow inactivation[4]



[5][6][7]. This dual mechanism allows **GS967** to effectively target the pathological late current with minimal impact on the normal cardiac conduction at therapeutic concentrations[1][8]. At these concentrations, **GS967** has been shown to have minimal to no significant effects on other crucial cardiac ion channels, such as L- or T-type calcium channels, the Na+-Ca2+ exchanger, or various potassium channels[3].

## **Signaling Pathway of GS967 Action**



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Mechanism of GS967 in preventing arrhythmia.

## **Quantitative Data on Electrophysiological Effects**

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of **GS967**.

### Table 1: Inhibitory Potency of GS967



Parameter	Model	IC50	Reference
Late INa Inhibition	Rabbit Ventricular Myocytes	0.13 μΜ	[2][9]
Late INa Inhibition	Isolated Rabbit Hearts	0.21 μΜ	[2][9]
Use-Dependent Block of Peak INa	Human iPSC-derived Cardiomyocytes	0.07 μΜ	[4][6]

**Table 2: Effects of GS967 on Action Potential and Arrhythmia Parameters** 



Model System	GS967 Concentration	Effect	Quantitative Change	Reference
Murine Cardiomyocytes (Scn5a- 1798insD+/-)	300 nmol/L	Reduced Late INa and APD	-	[1][8][10]
Human iPSC- CMs (SCN5A- 1795insD+/-)	300 nmol/L	Reduced Late INa and APD	-	[1][8][10]
Langendorff- perfused Rabbit Hearts	0.3 μΜ	Attenuated stretch-induced shortening of ventricular refractoriness	155 ± 18 ms (GS967) vs 124 ± 16 ms (control)	[11]
Langendorff- perfused Rabbit Hearts	0.3 μΜ	Decreased stretch-induced increments in ventricular fibrillation dominant frequency	14% (GS967) vs 38% (control)	[11]
Chronic Atrioventricular Block (CAVB) Dog Model	0.1 mg/kg	Abolished dofetilide- induced Torsades de Pointes	100% suppression	[12]
Intact Porcine Model	383 ± 150 nM (plasma conc.)	Suppressed autonomically triggered Atrial Fibrillation	AF did not occur in 5 of 6 pigs	[13]
Canine Purkinje Fibers	30-100 nM	Abolished E- 4031 or ATX-II induced EADs	-	[14]



and triggered activity

# Key Experimental Protocols Patch-Clamp Analysis in Cardiomyocytes

Objective: To measure the effect of **GS967** on late INa, peak INa, and action potentials in isolated cardiomyocytes.

#### Methodology:

- Cell Isolation: Ventricular myocytes are isolated from animal models (e.g., murine, rabbit, canine) or cultured from human induced pluripotent stem cells (hiPSC-CMs)[1][8][10].
- Electrophysiological Recording: Whole-cell patch-clamp technique is employed using an amplifier and data acquisition system.

#### Solutions:

- External Solution (Tyrode's): Contains (in mM): NaCl 137, KCl 5.4, MgCl2 0.5, CaCl2 1.8,
   HEPES 11.8, and glucose 10 (pH adjusted to 7.4)[12].
- Internal (Pipette) Solution: Contains (in mM): KCl 130, NaCl 10, HEPES 10, MgATP 5, and MgCl2 0.5 (pH adjusted to 7.2)[12].

#### Voltage Protocols:

- Late INa: A descending voltage ramp protocol is typically used to measure the tetrodotoxin-sensitive current[10].
- Action Potentials: Cells are current-clamped and stimulated at a defined frequency (e.g., 1
   Hz) to record action potentials.
- Drug Application: GS967 is applied at various concentrations (e.g., 10 nM 1 μM) to the external solution, and recordings are taken before (baseline) and after drug perfusion[1][8] [12].



## **Langendorff-Perfused Heart Model**

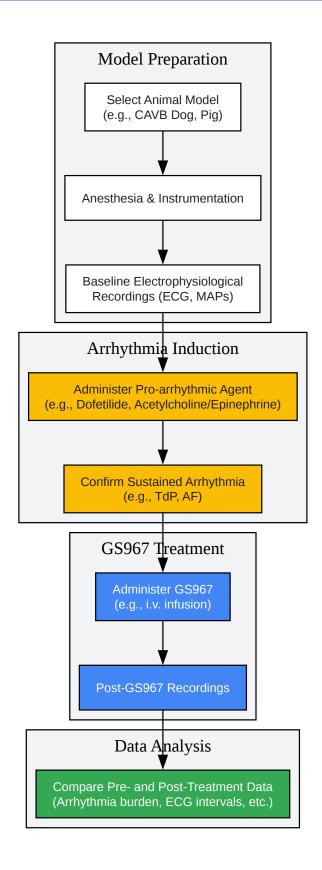
Objective: To assess the effects of **GS967** on cardiac electrophysiology in an ex vivo whole-heart preparation.

#### Methodology:

- Heart Isolation: Hearts are rapidly excised from anesthetized animals (e.g., rabbits) and cannulated via the aorta on a Langendorff apparatus.
- Perfusion: The heart is retrogradely perfused with a warmed, oxygenated Krebs-Henseleit solution.
- Electrophysiological Mapping: A multi-electrode array is placed on the epicardial surface of the atria and ventricles to record electrograms and assess parameters like refractoriness and conduction velocity[11].
- Arrhythmia Induction: Arrhythmias can be induced by mechanical stretch (e.g., increasing intraventricular balloon volume) or pharmacological agents[11].
- Drug Perfusion: GS967 is added to the perfusate at desired concentrations (e.g., 0.03, 0.1, and 0.3 μM), and its effects on baseline electrophysiology and induced arrhythmias are measured[11].

## **Experimental Workflow for In Vivo Arrhythmia Models**





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Workflow for in vivo arrhythmia studies.



#### Conclusion

**GS967** is a selective inhibitor of the late sodium current with demonstrated anti-arrhythmic efficacy across a range of preclinical models. Its primary mechanism of action, the reduction of pathologically enhanced late INa, leads to the shortening of the action potential duration, suppression of afterdepolarizations, and a decrease in the spatial dispersion of repolarization, ultimately preventing the initiation and perpetuation of various arrhythmias[1][8][12][14]. The additional property of use-dependent block of the peak sodium current may contribute to its efficacy in terminating tachyarrhythmias[4][7]. These characteristics, combined with a favorable profile of minimal effects on other ion channels, position **GS967** as a promising therapeutic candidate for the treatment of cardiac channelopathies and other conditions associated with an enhanced late INa[3][8]. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients with arrhythmias.

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### Foundational & Exploratory





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